4-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide
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Overview
Description
4-acetyl-N-(2-{[2,2’-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, an acetyl group, and a bithiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(2-{[2,2’-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the bithiophene moiety, which can be synthesized through a Suzuki-Miyaura coupling reaction . The bithiophene derivative is then reacted with an appropriate sulfonyl chloride to introduce the sulfonamide group . Finally, the acetyl group is introduced via an acetylation reaction using acetic anhydride or acetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(2-{[2,2’-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the acetyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-acetyl-N-(2-{[2,2’-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent due to its sulfonamide group.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(2-{[2,2’-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site . The bithiophene moiety can interact with biological membranes or proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide with similar biological activity but lacking the bithiophene and acetyl groups.
Sulfadiazine: A sulfonamide antibiotic with a different aromatic substituent.
Sulfamethoxazole: Another sulfonamide antibiotic with a different heterocyclic substituent.
Uniqueness
4-acetyl-N-(2-{[2,2’-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide is unique due to the presence of the bithiophene moiety, which imparts distinct electronic properties and potential for use in materials science. The combination of the acetyl group and sulfonamide group also provides a versatile platform for further functionalization and derivatization.
Properties
IUPAC Name |
4-acetyl-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S3/c1-13(20)14-4-7-16(8-5-14)25(21,22)19-11-10-15-6-9-18(24-15)17-3-2-12-23-17/h2-9,12,19H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RROVGAOIEHKUPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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